Trypanothione synthetase-IN-2

Leishmania infantum Trypanothione synthetase Competitive inhibition

Trypanothione synthetase-IN-2 (Compound 3) is a competitive LiTryS inhibitor (Ki 2.6±0.5 μM vs. GspdSH; IC50 5.4 μM) occupying the polyamine binding site exclusively-ideal for unambiguous target engagement studies in Leishmania infantum enzymology. • Clean competitive mechanism: no ATP-site confounding, validated by kinetic IC50 shifts & molecular docking • Cellular efficacy: EC50 7.3 μM (axenic amastigotes), EC50 17.9 μM (intracellular), CC50 >75 μM (HepG2), SI >4.2 • ≥98% purity; available in mg-to-g quantities with global shipping for routine biochemical & cell-based assays

Molecular Formula C41H69N7O11
Molecular Weight 836.0 g/mol
Cat. No. B14882900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-2
Molecular FormulaC41H69N7O11
Molecular Weight836.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC(=C(C(=C1)OCCN)OCCN)OCCN)COC(=O)C2=CC(=C(C(=C2)OCCN)OCCN)OCCN
InChIInChI=1S/C41H69N7O11/c1-2-3-4-5-6-7-8-9-10-11-37(49)48-32(28-58-40(50)30-24-33(52-18-12-42)38(56-22-16-46)34(25-30)53-19-13-43)29-59-41(51)31-26-35(54-20-14-44)39(57-23-17-47)36(27-31)55-21-15-45/h24-27,32H,2-23,28-29,42-47H2,1H3,(H,48,49)
InChIKeyVDFGCRYHWAHUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypanothione Synthetase-IN-2: A Competitive LiTryS Inhibitor with Distinct Polyamine-Site Binding for Leishmaniasis Research


Trypanothione synthetase-IN-2 (also known as Compound 3) is a competitive inhibitor of Leishmania infantum trypanothione synthetase (LiTryS), a parasite-specific enzyme essential for trypanothione biosynthesis and redox homeostasis in kinetoplastid parasites [1]. It demonstrates an IC50 of 5.4 μM against LiTryS in biochemical assays when triamine spermidine is used as the polyamine substrate, with a competitive inhibition mechanism characterized by a Ki value of 2.6 ± 0.5 μM against glutathionylspermidine . The compound exhibits leishmanicidal activity against L. infantum axenic amastigotes with an EC50 of 7.3 ± 0.5 μM and intracellular amastigotes with an EC50 of 17.9 ± 0.4 μM, while maintaining a CC50 >75 μM against HepG2 cells, resulting in a selectivity index (SI) >4.2 [1]. Its chemical structure (CAS: 3033799-60-6, C41H69N7O11, MW 836.03) places it within the amphiphilic polyamino class, distinguishing it from other TryS inhibitor chemotypes [1].

Why Generic Substitution Fails: Mechanistic Divergence Among TryS Inhibitors Prevents Simple Interchange in Leishmania Studies


Trypanothione synthetase inhibitors are not functionally interchangeable due to profound differences in inhibition mechanisms, binding site occupancy, and downstream cellular efficacy. Trypanothione synthetase-IN-2 acts as a strict competitive inhibitor that occupies the polyamine binding site of LiTryS, whereas structurally related analogs exhibit non-competitive or mixed hyperbolic inhibition profiles with distinct kinetic behaviors and cellular outcomes [1]. For instance, Compound 5 from the same chemical series displays sub-micromolar EC50 but non-competitive kinetics and probable off-target effects, while Compound 1 competes for both polyamine and ATP sites [1]. Moreover, species-specific variations in TryS active site architecture—exemplified by the stark potency differences of paullone MOL2008 across T. brucei, T. cruzi, and L. infantum enzymes—mean that an inhibitor optimized for one parasite species cannot be assumed effective against another [2]. Selecting Trypanothione synthetase-IN-2 over its analogs is a deliberate choice based on its defined competitive mechanism and balanced enzyme/cellular activity profile, which make it particularly suitable for studies requiring unambiguous target engagement at the polyamine site [1].

Quantitative Differentiation: Direct Comparative Evidence for Trypanothione Synthetase-IN-2 vs. Key LiTryS Inhibitors


Competitive Inhibition with Defined Polyamine-Site Ki Differentiates Trypanothione Synthetase-IN-2 from Non-Competitive Analogs

Trypanothione synthetase-IN-2 (Compound 3) exhibits a competitive inhibition mechanism against LiTryS with a Ki of 2.6 ± 0.5 μM for glutathionylspermidine (GspdSH), as determined by kinetic analysis at varying substrate concentrations [1]. In contrast, Compound 4 (Trypanothione synthetase-IN-3) displays mixed hyperbolic non-competitive inhibition with a Ki of 0.8 ± 0.2 μM against GspdSH, forming an ESI complex that retains 30% residual catalytic activity (β = 0.3) [2]. Compound 1 (Trypanothione synthetase-IN-1) is also competitive but occupies both polyamine and ATP sites, with Ki values of 3.9 ± 1.6 μM (vs. GspdSH) and 5.4 ± 1.2 μM (vs. ATP) [3]. Under saturating substrate conditions, IN-2 shows an IC50 of 14.8 ± 0.6 μM, which improves to 9.9 ± 0.1 μM when spermidine is reduced to its Km, confirming polyamine-site competition [4].

Leishmania infantum Trypanothione synthetase Competitive inhibition

Balanced Cellular Leishmanicidal Activity vs. Cytotoxicity: IN-2 Shows Improved Selectivity Over Close Analog Compound 1

Trypanothione synthetase-IN-2 demonstrates a favorable balance between parasite killing and host cell safety. Against L. infantum axenic amastigotes, IN-2 achieves an EC50 of 7.3 ± 0.5 μM, and against the more clinically relevant intracellular amastigotes (THP-1 macrophage infection model), an EC50 of 17.9 ± 0.4 μM [1]. Its cytotoxicity against human HepG2 cells is minimal, with a CC50 >75 μM, yielding a selectivity index (SI) of >4.2 [2]. In direct comparison, Compound 1 (Trypanothione synthetase-IN-1) displays poorer selectivity: EC50 values of 21.5 μM (axenic) and 13.5 μM (intracellular), but with a CC50 of only 15.9 μM, resulting in an SI of 1.2—indicating significant host cell toxicity at antiparasitic concentrations [3]. Compound 5, while more potent (EC50 0.4/0.6 μM), exhibits a CC50 of 21.3 μM, and its activity is likely driven by off-target mechanisms beyond TryS inhibition [4]. The reference drug miltefosine achieves EC50 0.5/0.7 μM with SI >107, representing the clinical benchmark [5].

Antileishmanial EC50 Selectivity index

Distinct Polyamine-Site Occupancy Contrasts with Dual-Site and Non-Competitive Inhibitors: Implications for Resistance Profiling

Molecular docking and molecular dynamics simulations reveal that Trypanothione synthetase-IN-2 binds exclusively within the polyamine binding site of LiTryS, overlapping with the spermidine/glutathionylspermidine pocket [1]. In contrast, Compound 1 occupies both the polyamine site and a portion of the ATP binding pocket, as evidenced by its competitive inhibition against both substrates and its reduced IC50 when ATP concentration is lowered to Km [2]. Compound 4 (IN-3) does not compete with any substrate, consistent with its non-competitive, mixed hyperbolic mechanism and binding outside the active site [3]. The exclusive polyamine-site binding of IN-2 simplifies interpretation of structure-activity relationships (SAR) and reduces the likelihood of resistance mutations affecting ATP binding, a common escape mechanism for dual-site inhibitors [1].

Binding site Polyamine Molecular docking

Species-Specific Potency Profile: IN-2 Optimized for L. infantum TryS vs. Paullone MOL2008's Broad-Spectrum but Variable Activity

Trypanothione synthetase-IN-2 was identified from a screening campaign specifically against L. infantum TryS and shows an IC50 of 5.4–14.8 μM against this enzyme [1]. Its activity against T. brucei or T. cruzi TryS has not been reported, suggesting species-specific optimization. For comparison, the paullone derivative MOL2008, a well-characterized TryS inhibitor, exhibits potent inhibition of LiTryS (IC50 = 0.15 ± 0.06 μM) but only 40.5% inhibition of T. cruzi TryS at the same concentration [2]. Despite its high enzyme potency, MOL2008 shows a relatively modest cellular EC50 of 12.6 μM against L. infantum promastigotes with a low selectivity index of 2.4 [3]. This disconnect between enzyme inhibition and cellular efficacy highlights the importance of compound-specific cellular permeability and metabolic stability factors [2]. IN-2's balanced enzyme-to-cellular activity profile (IC50 14.8 μM → EC50 7.3–17.9 μM) indicates reasonable cellular penetration, though it remains less potent than MOL2008 at the enzyme level.

Species-specificity Leishmania infantum Paullone

Optimal Research Applications for Trypanothione Synthetase-IN-2 Based on Verified Differential Activity


Mechanistic Studies of Polyamine-Site Competition in LiTryS

Trypanothione synthetase-IN-2 is optimally suited for enzymology studies requiring a clean competitive inhibitor of the polyamine binding site. Its exclusive binding to the spermidine/glutathionylspermidine pocket, validated by kinetic IC50 shifts and molecular docking [1], enables unambiguous dissection of polyamine substrate recognition and catalysis without confounding ATP-site interactions. Researchers investigating structure-activity relationships (SAR) around the polyamine pocket or designing substrate-competitive probes will benefit from IN-2's defined mechanism, particularly when comparing with dual-site (Compound 1) or non-competitive (Compound 4) inhibitors [2].

Cellular Validation of TryS as a Drug Target in L. infantum

With a selectivity index >4.2 and minimal HepG2 cytotoxicity (CC50 >75 μM), Trypanothione synthetase-IN-2 provides a superior tool for cell-based target validation studies in Leishmania infantum compared to the more toxic analog Compound 1 (SI 1.2) [1]. The compound's EC50 of 17.9 μM against intracellular amastigotes [2] allows for clear demonstration of on-target antiparasitic effects without confounding host cell toxicity. This profile makes IN-2 particularly valuable for genetic or chemical validation experiments where a clean cellular phenotype is required, and for benchmarking novel TryS inhibitors in side-by-side comparisons [3].

Comparative Studies of TryS Inhibitor Mechanisms Across Chemical Series

The amphiphilic polyamino scaffold of Trypanothione synthetase-IN-2 [1] distinguishes it from other chemotypes such as triazole-phenyl-thiazoles (Compound 1), polyphenol-carbohydrate hybrids (Compounds 2, 4), and paullones (MOL2008) [2]. This structural and mechanistic diversity makes IN-2 a valuable reference compound in cross-scaffold comparisons aimed at understanding how different binding modes (competitive vs. non-competitive) and chemical backbones influence cellular permeability, metabolic stability, and resistance emergence. Procurement of IN-2 alongside structurally distinct TryS inhibitors enables comprehensive SAR profiling and facilitates the identification of chemotype-specific advantages and liabilities [3].

Reference Standard for LiTryS Biochemical Assay Development

The well-characterized competitive inhibition parameters of Trypanothione synthetase-IN-2 (Ki = 2.6 ± 0.5 μM against GspdSH; IC50 = 14.8 μM under saturating spermidine) [1] make it an ideal reference inhibitor for developing and validating LiTryS biochemical assays. Its consistent performance across multiple assay formats (BIOMOL Green phosphate detection and DTNB/LiTryR-coupled thiol detection) [2] ensures reliable benchmarking. Laboratories establishing high-throughput screening campaigns or routine enzyme activity assays for LiTryS can use IN-2 as a positive control to monitor assay robustness, calculate Z' factors, and calibrate inhibitor screening thresholds [3].

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